3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropanoic acid

Description

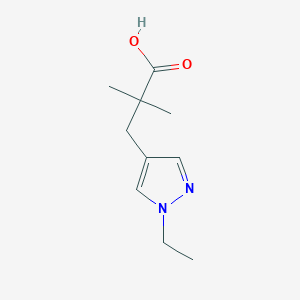

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound featuring a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a 2,2-dimethylpropanoic acid moiety. Its molecular formula is C${10}$H${15}$N${2}$O${2}$, with a calculated molecular weight of 195.2 g/mol. However, direct biological data for this compound are absent in the provided evidence.

The synthesis of pyrazole derivatives typically involves cyclization reactions or cross-coupling strategies, as exemplified by procedures using malononitrile or ethyl cyanoacetate under reflux conditions . While the exact synthesis route for this compound is unspecified, analogous methods likely apply.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C10H16N2O2/c1-4-12-7-8(6-11-12)5-10(2,3)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

JMXYZQQKEWRFND-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CC(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes or ketones with hydrazine or substituted hydrazines.

Substitution Reactions: The ethyl group can be introduced at the 1-position of the pyrazole ring through alkylation reactions using ethyl halides.

Attachment of the Dimethylpropanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and fluorescent dyes.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and discussion highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on substituent additions to the 2,2-dimethylpropanoic acid backbone.

Key Comparisons:

a. Pyrazole vs. Triazole Derivatives

- Target Compound vs. 73a/73b : The target’s pyrazole ring differs from the benzo[d][1,2,3]triazol-2-yl group in 73a/73b . Triazole derivatives exhibit stronger PPAR activation (EC$_{50}$ values comparable to Wy-14643), likely due to enhanced electron-withdrawing effects and aromatic stacking. Pyrazoles, being less electronegative, may prioritize metabolic stability over potency.

c. Functional Group Modifications

- Carboxylic Acid vs. Sulfonyl/Piperidine () : Derivatives like 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid replace the carboxylic acid with sulfonyl-piperidine groups, altering solubility and target engagement. The target’s carboxylic acid may favor interactions with polar binding pockets (e.g., PPAR ligand-binding domains).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.